1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine
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Overview
Description
1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chloroethyl group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with 2-chloroethyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 4-methylpiperazine moiety: The final step involves the nucleophilic substitution reaction between the intermediate and 4-methylpiperazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols, alcohols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing the chloroethyl group.
Scientific Research Applications
1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar scaffold but with additional rings, which can enhance their binding affinity and specificity for certain targets.
Uniqueness
1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potent inhibitory activity against CDKs make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-chloroethyl)-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN6/c1-17-4-6-18(7-5-17)11-10-8-16-19(3-2-13)12(10)15-9-14-11/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORHIQORONSRHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=NN3CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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